molecular formula C19H18BrNO2 B3043070 3-(3-Bromophenyl)-7-(diethylamino)chromen-2-one CAS No. 720674-64-6

3-(3-Bromophenyl)-7-(diethylamino)chromen-2-one

Cat. No. B3043070
CAS RN: 720674-64-6
M. Wt: 372.3 g/mol
InChI Key: FVDGLDPOEBIXNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Bromophenyl)-7-(diethylamino)chromen-2-one, also known as Bromo-DMA, is a chemical compound that belongs to the family of coumarin derivatives. It is a potent fluorescent probe that is widely used in scientific research to study biological systems, especially in the field of neuroscience. The compound has gained significant attention due to its unique structural and chemical properties, making it an ideal tool for various applications.

Mechanism of Action

3-(3-Bromophenyl)-7-(diethylamino)chromen-2-one works by binding to specific targets in biological systems, such as proteins or nucleic acids, and emitting fluorescence upon excitation. The compound has a high affinity for certain biological targets, making it an ideal tool for studying their structure and function.
Biochemical and Physiological Effects
3-(3-Bromophenyl)-7-(diethylamino)chromen-2-one has been shown to have minimal biochemical and physiological effects on biological systems, making it a safe and reliable tool for scientific research. The compound has low toxicity and does not affect cell viability or membrane integrity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(3-Bromophenyl)-7-(diethylamino)chromen-2-one in lab experiments is its high sensitivity and selectivity for specific targets. The compound is also easy to use and can be incorporated into various experimental protocols. However, one of the limitations of using 3-(3-Bromophenyl)-7-(diethylamino)chromen-2-one is its relatively short half-life, which can limit its usefulness in certain experiments.

Future Directions

There are several future directions for the use of 3-(3-Bromophenyl)-7-(diethylamino)chromen-2-one in scientific research. One potential application is in the study of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. The compound could be used to label and visualize specific neuronal structures that are affected by these diseases. Another potential application is in the development of new drugs for the treatment of neurological disorders. 3-(3-Bromophenyl)-7-(diethylamino)chromen-2-one could be used to screen for compounds that target specific biological targets, such as proteins or nucleic acids, that are involved in these disorders.

Scientific Research Applications

3-(3-Bromophenyl)-7-(diethylamino)chromen-2-one has been extensively used as a fluorescent probe in scientific research to study biological systems, particularly in neuroscience. The compound has been used to label and visualize neuronal structures and to monitor intracellular calcium levels. It has also been used to study the dynamics of synaptic vesicles and the release of neurotransmitters.

properties

IUPAC Name

3-(3-bromophenyl)-7-(diethylamino)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrNO2/c1-3-21(4-2)16-9-8-14-11-17(19(22)23-18(14)12-16)13-6-5-7-15(20)10-13/h5-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVDGLDPOEBIXNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Bromophenyl)-7-(diethylamino)chromen-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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